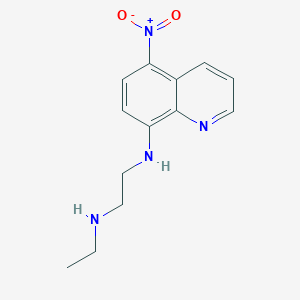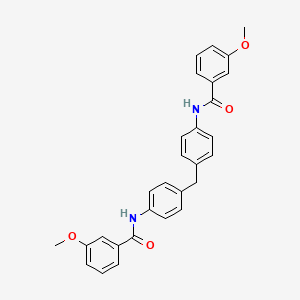
N,N'-(methanediyldibenzene-4,1-diyl)bis(3-methoxybenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(méthanediyldibenzène-4,1-diyl)bis(3-méthoxybenzamide) est un composé organique caractérisé par sa structure moléculaire complexe, qui comprend deux groupes benzamide reliés par une liaison méthanediyldibenzène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N,N’-(méthanediyldibenzène-4,1-diyl)bis(3-méthoxybenzamide) implique généralement les étapes suivantes :
Matières premières : La synthèse commence par la sélection de matières premières appropriées, telles que l’acide 3-méthoxybenzoïque et les dérivés du méthanediyldibenzène.
Réaction d’amidation : L’étape clé implique l’amidation de l’acide 3-méthoxybenzoïque avec des dérivés du méthanediyldibenzène. Cette réaction est généralement catalysée par un agent de couplage comme la N,N’-dicyclohexylcarbodiimide (DCC) en présence d’une base telle que la triéthylamine.
Purification : Le produit obtenu est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir le composé pur.
Méthodes de production industrielle
En milieu industriel, la production de N,N’-(méthanediyldibenzène-4,1-diyl)bis(3-méthoxybenzamide) peut impliquer des réacteurs à grande échelle et des systèmes automatisés pour garantir une qualité et un rendement constants. Le processus serait optimisé pour la rentabilité et l’efficacité, impliquant souvent des réacteurs à écoulement continu et des méthodes de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : N,N’-(méthanediyldibenzène-4,1-diyl)bis(3-méthoxybenzamide) peut subir des réactions d’oxydation, généralement à l’aide d’oxydants comme le permanganate de potassium ou le trioxyde de chrome. Ces réactions peuvent conduire à la formation de dérivés d’acide carboxylique.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4), conduisant à la formation de dérivés d’amine.
Substitution : Le composé peut participer à des réactions de substitution, en particulier à la substitution aromatique nucléophile, où les groupes méthoxy peuvent être remplacés par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction : Hydrure de lithium et d’aluminium (LiAlH4), borohydrure de sodium (NaBH4)
Substitution : Nucléophiles tels que les amines, les thiols ou les halogénures
Principaux produits
Oxydation : Dérivés d’acide carboxylique
Réduction : Dérivés d’amine
Substitution : Divers benzamides substitués
Applications de la recherche scientifique
Chimie
En chimie, N,N’-(méthanediyldibenzène-4,1-diyl)bis(3-méthoxybenzamide) est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles voies de réaction et de développer de nouveaux matériaux.
Biologie
En recherche biologique, ce composé peut être étudié pour son potentiel en tant que sonde biochimique ou précurseur de la synthèse de molécules biologiquement actives. Ses interactions avec les macromolécules biologiques peuvent fournir des informations sur les processus et mécanismes cellulaires.
Médecine
En médecine, N,N’-(méthanediyldibenzène-4,1-diyl)bis(3-méthoxybenzamide) pourrait être étudié pour son potentiel thérapeutique. Ses dérivés pourraient présenter des activités pharmacologiques, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans les applications industrielles, ce composé peut être utilisé dans la production de matériaux avancés, tels que les polymères et les résines. Ses propriétés structurelles contribuent à l’amélioration des performances des matériaux, notamment la durabilité et la résistance aux facteurs environnementaux.
Applications De Recherche Scientifique
3-METHOXY-N-(4-{[4-(3-METHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme par lequel N,N’-(méthanediyldibenzène-4,1-diyl)bis(3-méthoxybenzamide) exerce ses effets dépend de son application spécifique. Dans un contexte biologique, il peut interagir avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, influençant les voies et processus cellulaires. Les groupes méthoxybenzamide peuvent participer à des liaisons hydrogène et à des interactions hydrophobes, facilitant la liaison aux molécules cibles.
Comparaison Avec Des Composés Similaires
Composés similaires
- N,N’-(méthanediyldibenzène-4,1-diyl)bis(benzamide)
- N,N’-(méthanediyldibenzène-4,1-diyl)bis(4-méthoxybenzamide)
- N,N’-(méthanediyldibenzène-4,1-diyl)bis(3-chlorobenzamide)
Unicité
N,N’-(méthanediyldibenzène-4,1-diyl)bis(3-méthoxybenzamide) est unique en raison de la présence de groupes méthoxy, qui peuvent influencer sa réactivité chimique et ses interactions. Ces groupes peuvent améliorer la solubilité dans les solvants organiques et affecter les propriétés électroniques globales du composé, le distinguant de ses analogues.
Cette vue d’ensemble détaillée fournit une compréhension complète de N,N’-(méthanediyldibenzène-4,1-diyl)bis(3-méthoxybenzamide), couvrant sa synthèse, ses réactions, ses applications, son mécanisme d’action et sa comparaison avec des composés similaires
Propriétés
Formule moléculaire |
C29H26N2O4 |
|---|---|
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
3-methoxy-N-[4-[[4-[(3-methoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C29H26N2O4/c1-34-26-7-3-5-22(18-26)28(32)30-24-13-9-20(10-14-24)17-21-11-15-25(16-12-21)31-29(33)23-6-4-8-27(19-23)35-2/h3-16,18-19H,17H2,1-2H3,(H,30,32)(H,31,33) |
Clé InChI |
BJOOEXNQLJXJDU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1Z)-1-(3-methoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11661322.png)
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661331.png)
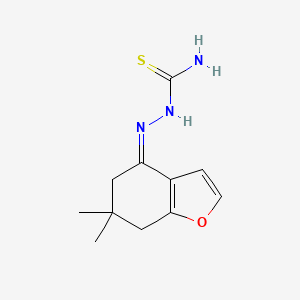
![Methyl 4-[({[6-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbonyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11661346.png)

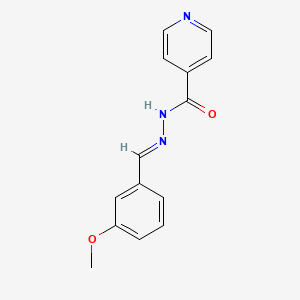
![8-[(2-furylmethyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11661355.png)

![Methyl 4-(4-bromophenyl)-2-({[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11661366.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11661376.png)
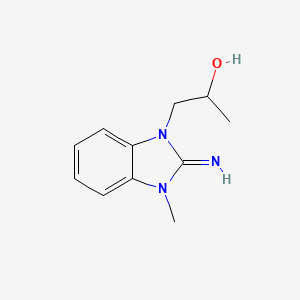
![[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11661386.png)
![N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide](/img/structure/B11661397.png)
